

(Z)-4-methyl-2-hexene spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: 4-Methyl-2-hexene

Cat. No.: B1599368

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An In-depth Technical Guide to the Spectroscopic Data of (Z)-4-methyl-2-hexene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(Z)-4-methyl-2-hexene**. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the structural elucidation and characterization of organic compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(Z)-4-methyl-2-hexene**.

¹H NMR Spectroscopic Data (Estimated)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.4 - 5.5	m	2H	H-2, H-3
~2.2 - 2.3	m	1H	H-4
~1.6	d	3H	H-1
~1.3 - 1.4	m	2H	H-5
~0.9	d	3H	C4-CH ₃
~0.85	t	3H	H-6

¹³C NMR Spectroscopic Data

Solvent: Not specified in source.[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
12.3	C-1
14.1	C-6
20.6	C4-CH ₃
29.5	C-5
34.6	C-4
124.9	C-2
132.8	C-3

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3015	Medium	=C-H stretch
~2960, ~2870	Strong	C-H stretch (sp ³)
~1655	Medium	C=C stretch
~690	Strong	=C-H bend (cis)

Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
98	Moderate	[M] ⁺ (Molecular Ion)
83	Moderate	[M - CH ₃] ⁺
69	Strong	[M - C ₂ H ₅] ⁺
55	Base Peak	[C ₄ H ₇] ⁺
41	Strong	[C ₃ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Sample Preparation

A sample of **(Z)-4-methyl-2-hexene** (typically 5-25 mg for NMR, a thin film for IR, and a dilute solution for GC-MS) is prepared. For NMR, the sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in a clean NMR tube.^[2] For IR, the liquid sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr). For GC-MS, the sample is dissolved in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

NMR Spectroscopy

A proton nuclear magnetic resonance (^1H NMR) spectrum is acquired on a spectrometer operating at a frequency of, for example, 400 MHz or higher.[2] The instrument is locked to the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.[2] Standard acquisition parameters, including a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds, are used.[2] Typically, 8 to 16 scans are acquired to ensure a sufficient signal-to-noise ratio.[2] The resulting free induction decay (FID) is then Fourier transformed to obtain the spectrum. For ^{13}C NMR, similar procedures are followed, but with a higher number of scans due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

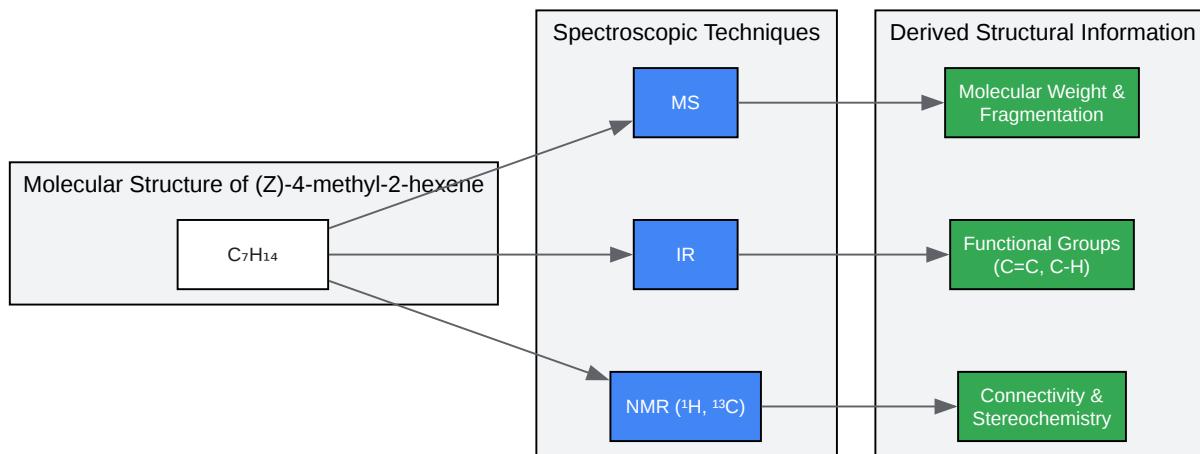
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure salt plates) is taken first. Then, a small drop of the neat liquid sample is placed between two salt plates to create a thin film. The sample is placed in the spectrometer's sample compartment, and the spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} . The resulting spectrum is then ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands for alkenes include the C=C stretch (around $1680\text{-}1640\text{ cm}^{-1}$) and the =C-H stretch (around $3100\text{-}3000\text{ cm}^{-1}$).[3]

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer's ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating the mass spectrum. Alkenes often show a distinct molecular ion peak and characteristic fragmentation patterns resulting from allylic cleavage.[4]

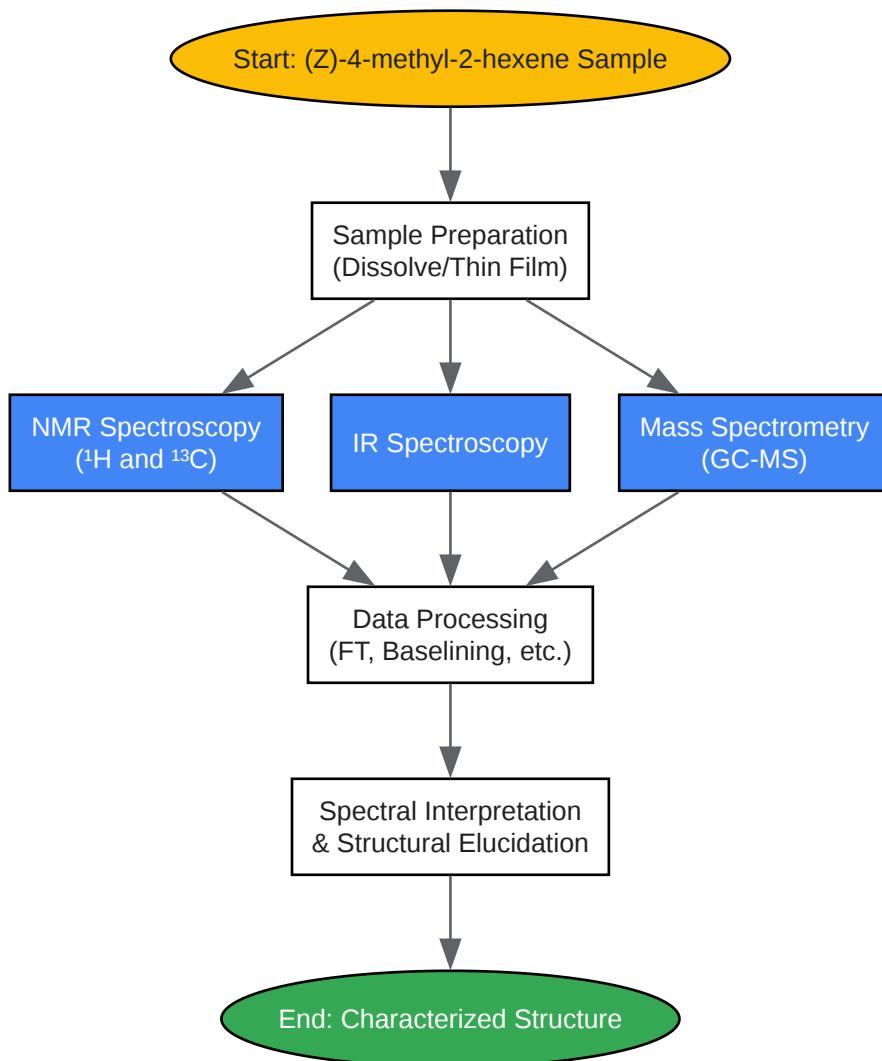
Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a general workflow for sample analysis.



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Caption: Relationship between spectroscopic methods and structural information.



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Caption: General experimental workflow for spectroscopic analysis.

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